![molecular formula C26H28N4O3 B2695441 N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326901-43-2](/img/structure/B2695441.png)

N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

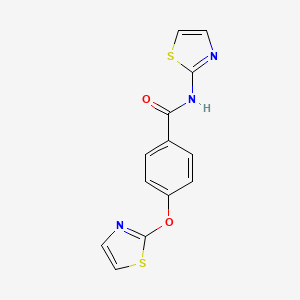

Description

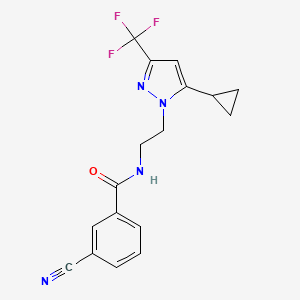

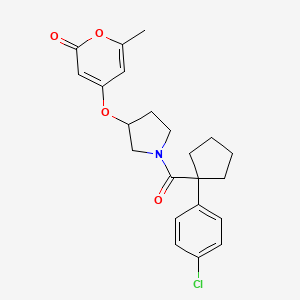

The compound is a complex organic molecule with potential biological activity . It has been synthesized and studied for its potential applications in various fields .

Synthesis Analysis

The compound was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one, which was obtained from the reaction of 4-hydroxy-benzaldehyde and acetophenone .Molecular Structure Analysis

The structure of the compound was determined by IR, 1H-NMR, 13C-NMR and HR–MS spectroscopic data and further characterized by single-crystal X-ray diffraction . The asymmetric unit contains four molecules, each displaying an E-configuration of the C=C bond .Chemical Reactions Analysis

The compound was prepared through a series of reactions involving N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . Further details about the chemical reactions involved in the synthesis of this compound are not available in the retrieved papers.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were characterized using various spectroscopic techniques including IR, 1H-NMR, 13C-NMR and HR–MS . Further details about the physical and chemical properties of this compound are not available in the retrieved papers.Scientific Research Applications

Pharmacological Evaluation and Synthesis

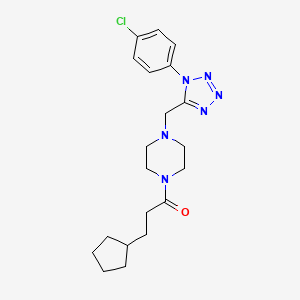

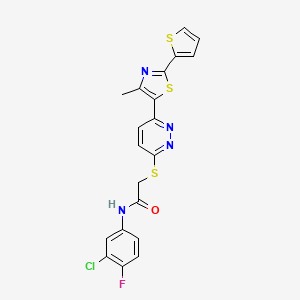

One study focused on the computational and pharmacological evaluation of heterocyclic compounds, including pyrazoles and oxadiazoles, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research found that certain compounds showed moderate inhibitory effects in various assays, highlighting their potential in pharmacological applications (Faheem, 2018).

Antibacterial Activity

Another area of application involves the synthesis and evaluation of novel compounds for their antibacterial activity. For instance, derivatives of 1,3,4-oxadiazoles were synthesized and tested for their effectiveness against bacterial strains, demonstrating the potential of such compounds in developing new antibacterial agents (Aghekyan et al., 2020).

Anticancer and Antioxidant Activities

Derivatives of similar chemical structures have also been investigated for their anticancer and antioxidant activities. A study by Tumosienė et al. (2020) synthesized novel derivatives and evaluated their activities, finding that certain compounds exhibited significant antioxidant activity and cytotoxic effects against cancer cell lines, suggesting their usefulness in cancer research and treatment development (Tumosienė et al., 2020).

Insecticidal Activities

Research has also extended into the development of compounds with potential insecticidal activities. Qi et al. (2014) synthesized anthranilic diamides analogs containing oxadiazole rings and evaluated their insecticidal activities against the diamondback moth, indicating the agricultural applications of such chemical compounds (Qi et al., 2014).

Synthesis and Molecular Docking

The synthesis of novel compounds and their molecular docking studies to predict interaction with biological targets are critical in drug discovery. Studies like those conducted by Viji et al. (2020) utilize computational methods to understand the molecular structure, spectroscopic data, and biological effects, paving the way for the development of new therapeutic agents (Viji et al., 2020).

Mechanism of Action

Action Environment

Environmental factors play a pivotal role in drug efficacy and stability. Temperature, pH, and other external conditions impact its behavior. Researchers should assess how these factors affect the compound’s action.

References:

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443

- Docking simulation of piperazine chrome-2-one derivatives. Medicinal Chemistry Research, 22(3), 1229-1237 (2013)

- HMBP ProPAgen with benzyl esters. Journal of Medicinal Chemistry, 60(24), 10147-10156 (2017)

- Hole transporting materials for perovskite solar cells. RSC Advances, 6(91), 87906-87911 (2016)

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-18(2)20-6-8-21(9-7-20)23-16-24-26(32)29(14-15-30(24)28-23)13-12-25(31)27-17-19-4-10-22(33-3)11-5-19/h4-11,14-15,18,23-24,28H,12-13,16-17H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBPYAWSPCLDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)

![N-[1-(3-Bromophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2695359.png)

![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)

![1-(2-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2695363.png)

![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2695371.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide](/img/structure/B2695380.png)